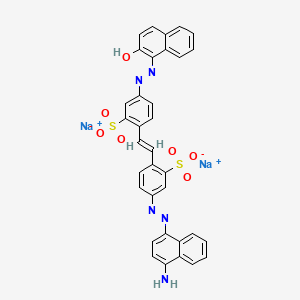
Sodium 5-((4-aminonaphthalen-1-yl)diazenyl)-2-(4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-sulfonatostyryl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-((4-aminonaphthalen-1-yl)diazenyl)-2-(4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-sulfonatostyryl)benzenesulfonate, often referred to as Sodium Azo-Stilbene Sulfonate , is a synthetic dye and chemical compound. Its molecular formula is C₃₀H₁₈N₄NaO₆S₄, and it belongs to the class of azo dyes. The compound exhibits vibrant color due to its extended conjugated system, making it useful in various applications.
Métodos De Preparación
2.1 Synthetic Routes: The synthesis of Sodium Azo-Stilbene Sulfonate involves diazotization and coupling reactions. Here are the steps:
Coupling Reaction:
2.2 Industrial Production: Industrial production typically involves large-scale batch processes. Manufacturers optimize reaction conditions, temperature, and reagent concentrations to achieve high yields.
Análisis De Reacciones Químicas
Sodium Azo-Stilbene Sulfonate undergoes several reactions:
Oxidation: It can be oxidized to form colored quinone derivatives.
Reduction: Reduction of the azo group yields colorless compounds.
Substitution: Aromatic substitution reactions modify the compound’s structure.
Common Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl), and various oxidizing or reducing agents.
Major Products: Azo-Stilbene derivatives with altered color and solubility.
Aplicaciones Científicas De Investigación
4.1 Chemistry:
Dye Industry: Sodium Azo-Stilbene Sulfonate is used as a dye in textiles, paper, and ink.
Fluorescent Probes: Its conjugated system makes it suitable for fluorescence studies.
Cell Imaging: Sodium Azo-Stilbene Sulfonate can label cells for microscopy.
Drug Delivery: Modified derivatives may serve as drug carriers.
Photography: Used in photographic emulsions.
Water Treatment: As a color indicator in water quality assessment.
Mecanismo De Acción
The compound’s mechanism of action depends on its application:
Dyeing: Sodium Azo-Stilbene Sulfonate interacts with fibers through van der Waals forces and hydrogen bonding.
Fluorescence: Excitation of its conjugated system leads to emission of visible light.
Comparación Con Compuestos Similares
Sodium Azo-Stilbene Sulfonate stands out due to its extended conjugation and unique color properties. Similar compounds include other azo dyes like Congo Red and Orange II.
: PubChem: Sodium Azo-Stilbene Sulfonate : ChemSpider: Sodium Azo-Stilbene Sulfonate : Sigma-Aldrich: Product Information
Propiedades
Fórmula molecular |
C34H23N5Na2O7S2 |
|---|---|
Peso molecular |
723.7 g/mol |
Nombre IUPAC |
disodium;5-[(4-aminonaphthalen-1-yl)diazenyl]-2-[(E)-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C34H25N5O7S2.2Na/c35-29-16-17-30(28-8-4-3-7-27(28)29)38-36-24-14-11-22(32(19-24)47(41,42)43)9-10-23-12-15-25(20-33(23)48(44,45)46)37-39-34-26-6-2-1-5-21(26)13-18-31(34)40;;/h1-20,40H,35H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2/b10-9+,38-36?,39-37?;; |
Clave InChI |
XXFFJXDXUFVNMY-CRLXCHKXSA-L |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)

![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)




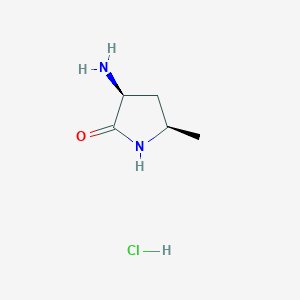


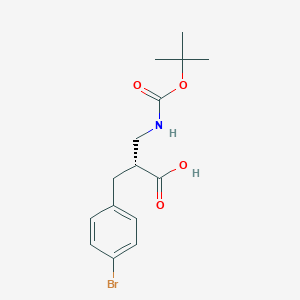
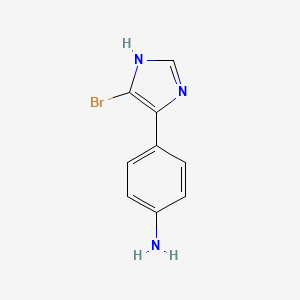
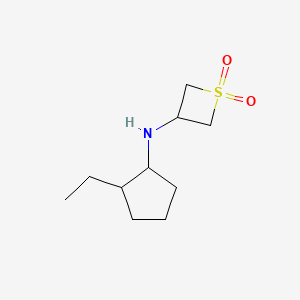
![5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)
